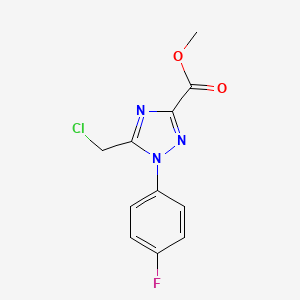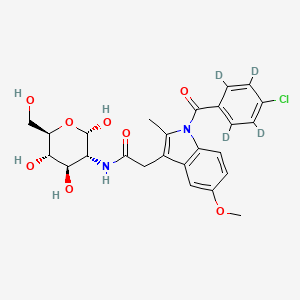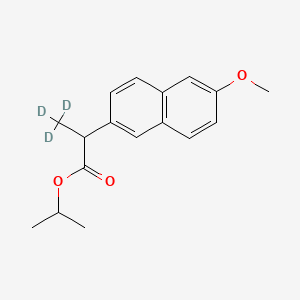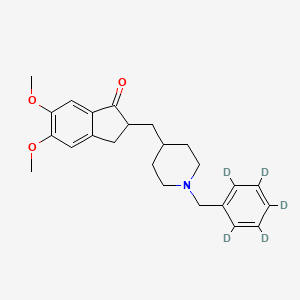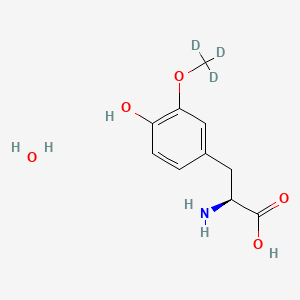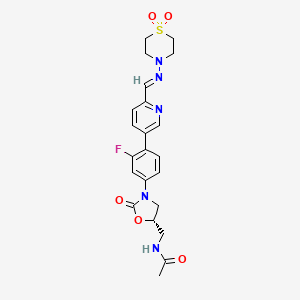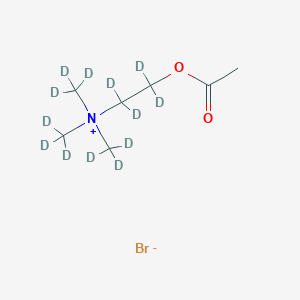
Acetylcholine-d13 (bromide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetylcholine-d13 (bromide) is a deuterium-labeled version of acetylcholine bromide. Deuterium is a stable isotope of hydrogen, and its incorporation into acetylcholine results in a compound with a slightly different mass and potentially altered pharmacokinetic properties. This compound is primarily used in scientific research, particularly in studies involving neurotransmission and pharmacokinetics .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of acetylcholine-d13 (bromide) involves the incorporation of deuterium into the acetylcholine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction typically involves the quaternization of deuterated choline with bromoacetyl chloride under controlled conditions to yield acetylcholine-d13 (bromide) .
Industrial Production Methods: Industrial production of acetylcholine-d13 (bromide) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped to handle isotopic labeling and ensure the stability of the deuterium-labeled compound .
化学反应分析
Types of Reactions: Acetylcholine-d13 (bromide) undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, acetylcholine-d13 (bromide) can hydrolyze to form deuterated choline and acetic acid.
Substitution Reactions: The bromide ion can be substituted by other nucleophiles in the presence of suitable reagents.
Oxidation and Reduction: While acetylcholine itself is not typically involved in oxidation-reduction reactions, the presence of deuterium may influence the reaction kinetics
Common Reagents and Conditions:
Hydrolysis: Water or aqueous buffers.
Substitution: Nucleophiles such as hydroxide ions or other halides.
Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired reaction.
Major Products:
Hydrolysis: Deuterated choline and acetic acid.
Substitution: Various substituted acetylcholine derivatives depending on the nucleophile used.
科学研究应用
Acetylcholine-d13 (bromide) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of acetylcholine.
Biology: Helps in understanding the role of acetylcholine in neurotransmission and its interactions with receptors.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of acetylcholine in the body.
Industry: Employed in the development of new drugs and therapeutic agents targeting the cholinergic system .
作用机制
Acetylcholine-d13 (bromide) exerts its effects by mimicking the action of acetylcholine, a neurotransmitter. It binds to muscarinic and nicotinic acetylcholine receptors, leading to various physiological responses. The deuterium labeling does not significantly alter the mechanism of action but may affect the pharmacokinetics and metabolic stability of the compound .
Molecular Targets and Pathways:
Muscarinic Receptors (M1, M2, M3, M4): Involved in various parasympathetic nervous system responses.
Nicotinic Receptors: Play a role in neuromuscular transmission and central nervous system functions
相似化合物的比较
Acetylcholine Bromide: The non-deuterated version of acetylcholine-d13 (bromide).
Deuterated Choline Compounds: Other deuterium-labeled choline derivatives used in similar research applications
Uniqueness: Acetylcholine-d13 (bromide) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium can lead to differences in metabolic stability and reaction kinetics, making it a valuable tool in scientific research .
属性
分子式 |
C7H16BrNO2 |
|---|---|
分子量 |
239.19 g/mol |
IUPAC 名称 |
(2-acetyloxy-1,1,2,2-tetradeuterioethyl)-tris(trideuteriomethyl)azanium;bromide |
InChI |
InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3,5D2,6D2; |
InChI 键 |
ZEHGKSPCAMLJDC-TZYVXOAQSA-M |
手性 SMILES |
[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])OC(=O)C.[Br-] |
规范 SMILES |
CC(=O)OCC[N+](C)(C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


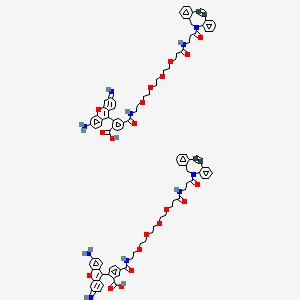

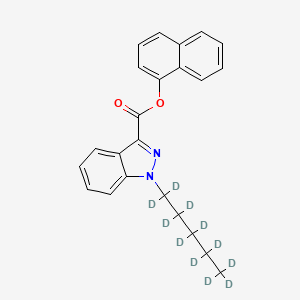
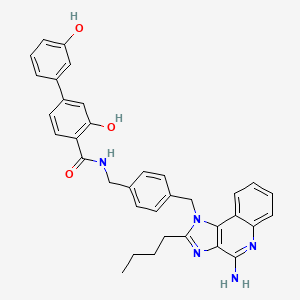
![3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide](/img/structure/B12416433.png)
